molecular formula C18H16N2O4 B598854 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1198425-67-0

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B598854
CAS No.: 1198425-67-0
M. Wt: 324.336
InChI Key: GUDAMZGSFXDFFR-UHFFFAOYSA-N
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Description

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido[2,3-b][1,4]oxazin-2(3H)-one core substituted with a 3-hydroxyprop-1-ynyl group at position 6 and a 4-methoxybenzyl group at position 1. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.34 g/mol, and it is registered under CAS number 1198425-67-0 .

Properties

IUPAC Name

6-(3-hydroxyprop-1-ynyl)-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-7-4-13(5-8-15)11-20-16-9-6-14(3-2-10-21)19-18(16)24-12-17(20)22/h4-9,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAMZGSFXDFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674141
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198425-67-0
Record name 6-(3-Hydroxyprop-1-yn-1-yl)-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalyst Screening

ParameterOptimal ChoiceAlternative OptionsImpact on Yield
Cyclization Solvent DMADMSO, NMP±5%
Alkylation Base Cs₂CO₃K₂CO₃, DBU-10–15%
Coupling Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂, XPhos Pd G3±3%

Temperature Effects

  • Cyclization : Below 150°C, incomplete reaction; above 180°C, decomposition.

  • Sonogashira : <50°C slows coupling; >70°C promotes homocoupling.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Issue : Competing intermolecular reactions form dimers.

    • Solution : High dilution (0.1 M) and slow reagent addition.

  • Alkyne Stability :

    • Issue : Propargyl alcohol degrades under acidic/basic conditions.

    • Mitigation : TBS protection and inert atmosphere during coupling.

  • Byproduct Formation :

    • Observation : Residual HPCA-like impurities during cyclization.

    • Resolution : Recrystallization from methanol/water (9:1) .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

The pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Analogs with Modified Substituents

Table 1: Substituent Variations in Pyrido[2,3-b][1,4]oxazin-2(3H)-one Derivatives
Compound Name Position 6 Substituent Position 1 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Reference
Target Compound 3-Hydroxyprop-1-ynyl 4-Methoxybenzyl C₁₈H₁₆N₂O₄ 324.34 1198425-67-0 Reference compound
ALM301 (Engasertib) 4-[(1S,3S)-1-Amino-3-hydroxycyclobutyl]phenyl Ethyl C₂₃H₂₄N₂O₃ 376.45 Not provided AKT inhibitor; enhanced kinase selectivity
1-(5-Methylisoxazol-3-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one 5-Methylisoxazol-3-yl None C₁₄H₁₁N₃O₃ 269.26 Not provided Antibacterial/anticancer activity; lacks 4-methoxybenzyl group
6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Iodo 4-Methoxybenzyl C₁₇H₁₅IN₂O₃ 422.22 Not provided Higher molecular weight; iodine enhances halogen bonding
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Trimethylsilyl ethynyl None C₁₄H₁₆N₂O₂Si 292.38 1203499-42-6 Silicon-based substituent increases lipophilicity
Key Observations:
  • ALM301 (Engasertib): This derivative replaces the hydroxypropynyl group with a cyclobutylamino-phenyl moiety, enhancing its role as a serine/threonine kinase inhibitor with subtype selectivity for AKT . The ethyl group at position 1 reduces steric hindrance compared to the bulkier 4-methoxybenzyl group in the target compound.
  • 5-Methylisoxazole Derivative : The absence of the 4-methoxybenzyl group and substitution with a methylisoxazole ring likely shifts its biological activity toward antimicrobial or anticancer applications .
  • Iodo and Trimethylsilyl Derivatives : Halogenation (iodo) or silicon incorporation (trimethylsilyl) alters electronic properties and bioavailability. The iodo derivative may exhibit stronger halogen bonding in receptor interactions, while the trimethylsilyl group enhances metabolic stability .

Functional Analogs with Related Cores

Table 2: Compounds with Similar Bicyclic Cores
Compound Name Core Structure Key Functional Groups Biological Activity Reference
3-(4-(Dimethylamino)benzylidene)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridin-2(3H)-one 4-Methoxybenzyl, dimethylamino-benzylidene α-receptor ligand activity
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyrido[2,3-b][1,4]oxazin-2(3H)-one Bromo, methyl Undisclosed (catalogued as life science product)
Key Observations:
  • Pyrrolo[2,3-b]pyridin-2(3H)-one Derivative: This compound replaces the oxazinone oxygen with a nitrogen atom, forming a pyrrolo-pyridinone core. The addition of a benzylidene group confers α-receptor binding affinity, highlighting the impact of core modifications on target selectivity .

Biological Activity

6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, with the CAS number 1198425-67-0, is a compound belonging to the class of pyrido[2,3-b][1,4]oxazines. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C18_{18}H16_{16}N2_2O4_4
  • Molecular Weight : 324.33 g/mol
  • Structure : The compound features a pyrido ring fused with an oxazine moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyrido[2,3-b][1,4]oxazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that a similar oxazine derivative exhibited an IC50_{50} value of 0.56 nM against PARP7, a target implicated in tumor progression and immune regulation . This suggests that the compound may also possess similar inhibitory effects.

The biological activity of this compound may involve multiple mechanisms:

  • PARP Inhibition : As noted in related compounds, inhibition of PARP enzymes can lead to impaired DNA repair mechanisms in cancer cells, promoting apoptosis.
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, potentially influencing cell proliferation and survival.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains largely unexplored; however, related studies suggest favorable bioavailability characteristics. For instance:

CompoundBioavailability (%)Administration Route
Similar Oxazine Derivative33.9 (mice)Oral
Similar Oxazine Derivative45.2 (dogs)Oral

These figures indicate that derivatives of this chemical class may be suitable for oral administration due to their acceptable absorption rates.

Toxicological Profile

Toxicological studies are critical for understanding the safety profile of new compounds. While specific data on this compound is limited, structural analogs have shown low toxicity in preliminary assessments.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic assembly. A common approach is the metal carbonyl-mediated rearrangement of 1,2,4-oxadiazole precursors to form pyrido-oxazine cores, followed by functionalization with hydroxypropynyl and methoxybenzyl groups. Critical conditions include:

  • Catalysts : Lithium iodide for oxidative cyclization (e.g., in pyrimidine ring formation) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Purification : Chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • X-ray crystallography : Resolves the pyrido-oxazine core and substituent orientations .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) in crystalline forms .
  • NMR/FT-IR : Validates functional groups (e.g., hydroxypropynyl C≡C stretch at ~2100 cm⁻¹) .

Q. How can researchers optimize purification to minimize byproducts?

Use gradient elution in column chromatography with silica gel and ethyl acetate/hexane mixtures. Recrystallization in ethanol/water (1:3 v/v) at 4°C improves crystal homogeneity . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Questions

Q. How can contradictions in reported bioactivity data across studies be resolved methodologically?

  • Controlled replication : Adopt split-plot designs with standardized biological assays (e.g., enzyme inhibition IC₅₀ protocols) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Structural validation : Confirm batch-to-batch consistency via LC-MS and crystallography .

Q. What computational strategies predict pharmacokinetic properties like solubility or metabolic stability?

  • QSAR modeling : Use descriptors like logP and topological polar surface area (TPSA) to predict solubility .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
  • MD simulations : Analyze solvation dynamics in aqueous environments using AMBER or GROMACS .

Q. How do substituent modifications on the pyrido-oxazine core alter binding affinity to kinase targets?

  • Hydroxypropynyl group : Enhances hydrogen bonding with ATP-binding pockets (e.g., in kinases). Replace with hydrophobic groups (e.g., methyl) to test selectivity .
  • Methoxybenzyl moiety : Modify the methoxy position (e.g., ortho vs. para) to study steric effects via SPR binding assays .

Q. What mechanistic insights explain the compound’s reactivity in catalytic cyclization reactions?

  • Role of LiI : Facilitates iodide-mediated oxidative coupling, as evidenced by kinetic studies showing rate dependence on catalyst concentration .
  • Solvent effects : DMF stabilizes transition states through dipole interactions, confirmed by DFT calculations .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

  • Photolysis studies : Expose to UV-Vis light (300–400 nm) and monitor degradation via LC-MS .
  • Hydrolysis assays : Test pH-dependent stability (pH 1–13) at 37°C to simulate physiological conditions .

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